molecular formula C18H27N3O4 B10901471 N'-[(E)-(2-hydroxy-5-nitrophenyl)methylidene]undecanehydrazide

N'-[(E)-(2-hydroxy-5-nitrophenyl)methylidene]undecanehydrazide

Cat. No.: B10901471
M. Wt: 349.4 g/mol
InChI Key: MBKRETORQVWHSZ-XMHGGMMESA-N
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Description

N’~1~-[(E)-1-(2-HYDROXY-5-NITROPHENYL)METHYLIDENE]UNDECANOHYDRAZIDE is a complex organic compound that belongs to the class of hydrazones Hydrazones are characterized by the presence of the functional group R1R2C=NNH2, where R1 and R2 can be a variety of substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’~1~-[(E)-1-(2-HYDROXY-5-NITROPHENYL)METHYLIDENE]UNDECANOHYDRAZIDE typically involves the condensation reaction between an aldehyde and a hydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions. The general reaction scheme is as follows:

    Starting Materials: 2-Hydroxy-5-nitrobenzaldehyde and undecanoic acid hydrazide.

    Reaction Conditions: The reaction mixture is heated under reflux in ethanol for several hours, often with the addition of a catalytic amount of acid to facilitate the condensation.

    Product Isolation: The product is then isolated by filtration and purified by recrystallization from ethanol.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general principles of hydrazone synthesis can be scaled up for industrial applications. This typically involves the use of larger reaction vessels, continuous flow reactors, and automated purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N’~1~-[(E)-1-(2-HYDROXY-5-NITROPHENYL)METHYLIDENE]UNDECANOHYDRAZIDE can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group under appropriate conditions.

    Reduction: The hydrazone linkage can be reduced to form the corresponding hydrazine.

    Substitution: The hydroxyl group can participate in substitution reactions, such as esterification or etherification.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Acid chlorides or alkyl halides can be used in the presence of a base to facilitate substitution reactions.

Major Products

    Oxidation: Conversion of the nitro group to an amine group.

    Reduction: Formation of the corresponding hydrazine.

    Substitution: Formation of esters or ethers depending on the substituents used.

Scientific Research Applications

N’~1~-[(E)-1-(2-HYDROXY-5-NITROPHENYL)METHYLIDENE]UNDECANOHYDRAZIDE has several scientific research applications:

    Chemistry: Used as a ligand in coordination chemistry to form metal complexes.

    Biology: Investigated for its antimicrobial and antifungal properties.

    Industry: Used in the synthesis of advanced materials and as a precursor for other chemical compounds.

Mechanism of Action

The mechanism of action of N’~1~-[(E)-1-(2-HYDROXY-5-NITROPHENYL)METHYLIDENE]UNDECANOHYDRAZIDE involves its interaction with various molecular targets. The compound can form coordination complexes with metal ions, which can then interact with biological molecules. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to antimicrobial effects.

Comparison with Similar Compounds

Similar Compounds

  • N’~1~-[(E)-1-(2-HYDROXY-3-METHOXYPHENYL)METHYLIDENE]UNDECANOHYDRAZIDE
  • N’~1~-[(E)-1-(2-HYDROXY-4-METHOXYPHENYL)METHYLIDENE]UNDECANOHYDRAZIDE

Uniqueness

N’~1~-[(E)-1-(2-HYDROXY-5-NITROPHENYL)METHYLIDENE]UNDECANOHYDRAZIDE is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and biological activity. The position of the nitro group on the aromatic ring can significantly influence the compound’s properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C18H27N3O4

Molecular Weight

349.4 g/mol

IUPAC Name

N-[(E)-(2-hydroxy-5-nitrophenyl)methylideneamino]undecanamide

InChI

InChI=1S/C18H27N3O4/c1-2-3-4-5-6-7-8-9-10-18(23)20-19-14-15-13-16(21(24)25)11-12-17(15)22/h11-14,22H,2-10H2,1H3,(H,20,23)/b19-14+

InChI Key

MBKRETORQVWHSZ-XMHGGMMESA-N

Isomeric SMILES

CCCCCCCCCCC(=O)N/N=C/C1=C(C=CC(=C1)[N+](=O)[O-])O

Canonical SMILES

CCCCCCCCCCC(=O)NN=CC1=C(C=CC(=C1)[N+](=O)[O-])O

Origin of Product

United States

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